3-Bromo-2-methoxy-5-methylaniline hydrochloride
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Overview
Description
3-Bromo-2-methoxy-5-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzene ring, along with an aniline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-5-methylaniline hydrochloride typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium hydroxide (NaOH).
Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine or methoxy positions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
3-Bromo-2-methoxy-5-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, methoxy, and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-5-methylaniline: Lacks the bromine atom, affecting its binding affinity and specificity.
3-Bromo-5-methylaniline: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
3-Bromo-2-methoxy-5-methylaniline hydrochloride is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and usability in various applications.
Biological Activity
3-Bromo-2-methoxy-5-methylaniline hydrochloride (CAS No. 14151-05-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, examining various studies, case reports, and experimental findings.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of approximately 232.08 g/mol.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines.
In these studies, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in MCF-7 cells through the activation of caspase pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Apoptosis Induction
Flow cytometry analysis indicated that the compound increases the expression levels of pro-apoptotic proteins such as p53 and activates caspase-3 cleavage in cancer cells . This suggests that the compound may promote programmed cell death in malignant cells, contributing to its anticancer efficacy.
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of compounds structurally related to this compound:
- Study on Anticancer Activity : In vitro evaluations indicated that derivatives of this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
- Antiviral Research : A comparative study involving various inhibitors demonstrated that compounds with similar structures showed robust biochemical inhibition against SARS-CoV proteases, suggesting a potential for developing effective antiviral agents .
Properties
Molecular Formula |
C8H11BrClNO |
---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-5-3-6(9)8(11-2)7(10)4-5;/h3-4H,10H2,1-2H3;1H |
InChI Key |
IIQPWMAMJVDAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)N.Cl |
Origin of Product |
United States |
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